1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- is a complex organic compound known for its significant biological activities. This compound is part of the pyrrolopyridine family, which is characterized by a fused pyrrole and pyridine ring system. The addition of a sulfonyl group and a morpholine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Properties
CAS No. |
1163729-16-5 |
|---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]morpholine |
InChI |
InChI=1S/C18H19N3O3S/c1-14-2-4-15(5-3-14)25(22,23)21-9-7-16-17(6-8-19-18(16)21)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3 |
InChI Key |
CXBQVYUOVRHGSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an inhibitor of various biological pathways.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the sulfonyl and morpholine groups.
4-Chloro-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-pyrrolo[2,3-b]pyridine: A derivative with a chloro and nitro group, which alters its chemical and biological properties.
The unique combination of the sulfonyl and morpholine groups in 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)- enhances its biological activity and specificity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
